2-Pentan-3-yl-1-prop-2-enylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentan-3-yl-1-prop-2-enylbenzimidazole: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Industrial Production: Industrial-scale production methods would depend on proprietary processes used by manufacturers. Typically, these involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: As a benzimidazole derivative, this compound can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired reaction. For example, oxidation might involve peroxides or metal catalysts.
Major Products: The products formed depend on the reaction type. For instance, reduction could yield saturated derivatives, while substitution might lead to functionalized benzimidazoles.
Scientific Research Applications
Biology and Medicine: Benzimidazole derivatives often exhibit biological activity. Researchers explore their potential as antiviral, antifungal, or anticancer agents.
Industry: If industrially viable, it could find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as albendazole (used as an anthelmintic) or famotidine (a histamine H2 receptor antagonist), share structural features.
Uniqueness: The combination of the pentan-3-yl and prop-2-enyl groups in this compound sets it apart from simpler benzimidazoles.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary information may require further investigation
Properties
CAS No. |
488744-15-6 |
---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-pentan-3-yl-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C15H20N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h4,7-10,12H,1,5-6,11H2,2-3H3 |
InChI Key |
RULRBRJNTKCLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC=C |
solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.